(S)-butoconazole
Description
Structure
3D Structure
Properties
CAS No. |
151909-74-9 |
|---|---|
Molecular Formula |
C19H17Cl3N2S |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2/t16-/m0/s1 |
InChI Key |
SWLMUYACZKCSHZ-INIZCTEOSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |
Origin of Product |
United States |
Stereoselective Synthesis and Chiral Resolution of S Butoconazole
Methodologies for Enantioselective Synthesis
Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process designed to form one or more new chiral centers in a molecule, resulting in an unequal production of stereoisomeric products wikipedia.org. This approach is fundamental for obtaining single enantiomers of chiral drugs, ensuring their desired therapeutic effects.
Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups temporarily incorporated into an organic compound to control the stereochemical outcome of a reaction york.ac.ukwikipedia.org. They influence the stereoselectivity of subsequent reactions by biasing the transition state, and typically, they can be recovered and reused after the desired stereocenter is formed york.ac.ukwikipedia.orgsigmaaldrich.com. While chiral auxiliaries are widely employed in asymmetric synthesis to achieve high levels of diastereocontrol and facilitate separation of diastereomers by conventional methods like chromatography or crystallization york.ac.uk, specific documented applications for the asymmetric synthesis of (S)-butoconazole utilizing chiral auxiliaries are not extensively detailed in the currently available literature.
Chiral Catalysts: Chiral catalysts, also referred to as asymmetric catalysts, are substances that selectively promote chemical reactions to yield a single enantiomer of a chiral molecule wikipedia.orgchiralpedia.com. These catalysts, often chiral coordination complexes, are highly efficient, typically effective at low substrate-to-catalyst ratios, and are crucial for the industrial production of enantiopure compounds wikipedia.orgchiralpedia.comchiralpedia.comfrontiersin.org. Asymmetric catalysis is considered a highly efficient approach for chiral synthesis, with continuous efforts focused on developing new, effective chiral catalysts and ligands chiralpedia.com. However, specific examples detailing the direct catalytic asymmetric synthesis of this compound are not widely reported in the provided research findings.
A significant strategy for enantioselective synthesis involves the use of chiral precursors, also known as the "chiral pool" approach. This method leverages readily available enantiomerically pure starting materials to establish and control the stereochemistry of the final product york.ac.uk. For butoconazole (B1668104), both the (S)- and (R)-enantiomers of butoconazole nitrate (B79036) have been successfully prepared in optically pure form through a three-step synthetic route starting from R- and S-glycidyl tosylates, respectively minia.edu.eg.
The general synthesis of butoconazole involves several key intermediates. Typically, this begins with the reaction of 4-chlorobenzylmagnesium bromide with epichlorohydrin (B41342) to form 4-(4-chlorophenyl)-1-chlorobutan-2-ol. This intermediate then reacts with imidazole (B134444) in the presence of sodium to yield 4-(4-chlorophenyl)-1-(1H-imidazolyl)butanol-2. The hydroxyl group is subsequently replaced with a chlorine atom using thionyl chloride, and finally, reaction with 2,6-dichlorothiophenol (B1293878) yields butoconazole sigmaaldrich.comwikipedia.org. By substituting the racemic epichlorohydrin with an enantiomerically pure precursor like (S)-glycidyl tosylate, the desired (S)-stereochemistry can be imparted and maintained throughout these synthetic transformations, leading directly to this compound.
Multistep synthetic routes to optically pure enantiomers, such as this compound, often rely on the judicious selection of chiral starting materials to control stereochemistry from the outset. As highlighted, the preparation of optically pure this compound nitrate from (S)-glycidyl tosylate exemplifies such a route minia.edu.eg. This approach involves a sequence of chemical reactions where the inherent chirality of the starting material directs the stereochemical outcome of subsequent steps, ensuring that the desired enantiomer is formed with high purity. By building the molecular structure around an already established chiral center, the need for post-synthesis resolution of a racemic mixture is circumvented, making it an efficient method for producing enantiopure compounds.
Chiral Separation Techniques
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomeric forms of a compound, into its individual enantiomers wikipedia.orgpharmtech.comresearchgate.net. This is a crucial technique in organic chemistry, particularly for pharmaceuticals, as enantiomers can exhibit significantly different biological activities and properties wikipedia.orgpharmtech.com.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used and effective method for the enantioseparation of butoconazole york.ac.ukchiralpedia.compharmtech.comresearchgate.netslideshare.netaklectures.comsioc-journal.cnlibretexts.org. This technique exploits the differential interactions between the enantiomers of butoconazole and the chiral selector immobilized on the stationary phase, leading to their separation.
Several polysaccharide-based CSPs have demonstrated efficacy in resolving butoconazole enantiomers. Notably, Chiralpak IC columns (cellulose-based) have been successfully employed for the enantioseparation of butoconazole, using mobile phases such as acetonitrile/aqueous ammonium (B1175870) acetate (B1210297) york.ac.ukpharmtech.comresearchgate.netaklectures.com. Another effective CSP is the Chiralcel OJ column, which is filled with cellulose (B213188) tris(4-methylbenzoate) slideshare.net. Mobile phase compositions often involve mixtures of hexane (B92381) with alcohols like ethanol (B145695) (EtOH) or isopropanol (B130326) (IPA), sometimes with modifiers such as diethylamine (B46881) (DEA) to optimize separation slideshare.net. The addition of DEA can influence resolution, with some studies indicating improved separation for butoconazole in phases containing DEA slideshare.net.
The following table summarizes some reported chromatographic conditions for butoconazole enantioseparation:
Table 1: Chromatographic Conditions for Butoconazole Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Mode | Key Findings / Resolution (Rs) | Reference |
| Chiralpak IC (cellulose-based) | Acetonitrile/10 mM aqueous ammonium acetate (90:10, v/v) | Reversed-Phase | Satisfactory enantioseparation achieved. Good linearity (R² > 0.991). | york.ac.ukpharmtech.com |
| Chiralpak IC (cellulose-based) | Various (Normal, Polar Organic, Reversed) | Multi-mode | Good enantioselectivity in all three modes. | researchgate.net |
| Chiralcel OJ (cellulose tris(4-methylbenzoate)) | Hexane with EtOH/MeOH and DEA | Normal-Phase | Improved separation with EtOH/MeOH and DEA. | slideshare.net |
| Chiralcel OD-RH | Ammonium acetate buffer/MeOH (18:82, v/v) | Reversed-Phase | Maximum resolution value of 1.51. | sioc-journal.cn |
| Cellulose 3,5-dichlorophenylcarbamate (CDCPC) | Acetonitrile/buffered water (75:25, v/v) at various pH | Nano-LC | Resolution improved up to pH 9. | aklectures.com |
Crystallization-based chiral resolution is a classical and often scalable method for separating enantiomers pharmtech.comresearchgate.net. The most common approach involves converting the racemic mixture into a pair of diastereomeric derivatives by reacting them with a chiral resolving agent minia.edu.egpharmtech.comresearchgate.netresearchgate.netslideshare.netlibretexts.org. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation through techniques like fractional crystallization minia.edu.egpharmtech.comresearchgate.netresearchgate.netslideshare.net.
Butoconazole contains a basic imidazole moiety, making it suitable for forming diastereomeric salts with chiral acids. In this process, a racemic mixture of butoconazole would react with an enantiomerically pure chiral acid (e.g., tartaric acid or mandelic acid) to form two diastereomeric salts. These salts would then be separated based on their differing solubilities in a chosen solvent. After separation, the pure enantiomer of butoconazole can be recovered by breaking the salt, typically through a simple acid-base reaction, and removing the resolving agent minia.edu.egpharmtech.comresearchgate.netresearchgate.net. While this general methodology is well-established and applicable to compounds like butoconazole, specific detailed reports of crystallization-based chiral resolution applied directly to butoconazole in the provided search results are not explicitly available.
Optimization of Synthetic Pathways for Research Scale Production
Optimizing synthetic pathways for research scale production of this compound involves enhancing reaction efficiency, purity, and yield while minimizing resource consumption. For complex pharmaceutical intermediates like those leading to butoconazole, optimization often focuses on several key parameters:
Reaction Conditions: This includes precise control of temperature, pressure, reaction time, and reactant concentrations. For instance, in the industrial synthesis of butoconazole nitrate intermediates, optimization of reaction process and associated parameters has been shown to significantly reduce impurity generation and simplify purification steps, thereby improving the purity and output of the final product google.com.
Solvent Systems: Selecting appropriate solvents is critical for solubility, reaction kinetics, and ease of purification. Research-scale optimization often explores various solvent systems to find the balance between reactivity and downstream processing.
Purification Strategies: Efficient purification methods are essential to obtain high-purity this compound. Techniques such as recrystallization, column chromatography, and preparative chiral chromatography are employed. For example, the industrial synthesis of butoconazole nitrate intermediates involves steps like recrystallization with ethyl acetate and activated carbon to enhance purity google.com.
These optimization efforts at the research scale are crucial for developing robust and scalable processes that can eventually be translated to larger production volumes, ensuring the availability of high-quality this compound for further study.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of pharmaceutical compounds like this compound is increasingly important for environmental sustainability and safety. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances wikipedia.orgsharda.ac.inub.eduresearchgate.net.
While specific detailed examples of green chemistry applications solely for this compound synthesis are not widely published, the general principles are highly relevant and can be integrated into its synthetic design:
Prevention: Prioritizing the prevention of waste over treatment or cleanup. In synthesis, this means designing reactions that produce minimal byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, this compound, to reduce waste at the molecular level wikipedia.orgacs.org.
Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that have little or no toxicity to human health and the environment. This includes selecting safer reagents and intermediates.
Designing Safer Chemicals: Ensuring that the final product, this compound, achieves its desired function while minimizing its inherent toxicity. (This principle refers to the product itself, not its synthesis).
Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents) wherever possible, and ensuring they are innocuous when used. The use of water or supercritical fluids as reaction media are examples of greener alternatives nih.govcore.ac.uk.
Design for Energy Efficiency: Minimizing the energy requirements of chemical processes, ideally by conducting reactions at ambient temperature and pressure sharda.ac.inub.edu.
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.
Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., use of blocking groups, protection/deprotection), as these require additional reagents and generate waste acs.org.
Catalysis: Employing catalytic reagents, which are superior to stoichiometric reagents due to their high selectivity and efficiency, and often allow for milder reaction conditions wikipedia.orgacs.org.
Design for Degradation: Designing chemical products to break down into innocuous degradation products at the end of their function, preventing persistence in the environment.
Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time, in-process monitoring to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms of substances that minimize the potential for chemical accidents, including releases, explosions, and fires acs.org.
By integrating these principles, the synthesis of this compound can be approached in a manner that is not only scientifically rigorous but also environmentally responsible, contributing to the broader goals of sustainable chemistry in pharmaceutical manufacturing.
Molecular Mechanism of Antifungal Action
Target Identification and Validation: Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition
(S)-butoconazole, like other azole antifungals, functions by inhibiting the enzyme lanosterol 14α-demethylase, also known as cytochrome P450 51 (CYP51) or Erg11p drugs.comdrugbank.compatsnap.commedchemexpress.comnih.govhres.cachemsrc.comrxlist.comuzh.chpsu.eduresearchgate.netnih.govnih.govcore.ac.ukfda.govnih.govnih.govyoutube.comresearchgate.net. This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway, located in the outer membrane of the endoplasmic reticulum within fungal cells uzh.chnih.gov. Its primary role is to catalyze the three-step oxidative removal of the 14α-methyl group from lanosterol, a precursor sterol, to facilitate the synthesis of ergosterol drugs.commedchemexpress.compsu.edunih.gov. The selectivity of this compound for fungal cells over human cells is attributed to the distinct sterol compositions of their cell membranes; fungal membranes contain ergosterol, while human cell membranes contain cholesterol drugs.compatsnap.com.
Azole antifungals, including this compound, are known to inhibit CYP51 by forming a coordination bond between the nitrogen atom of their azole ring and the heme iron located in the active site of the enzyme researchgate.netnih.govnih.gov. This interaction is critical for their inhibitory activity. While the precise inhibition kinetics (e.g., IC50 or Ki values) specifically for this compound against fungal CYP51 are not consistently detailed in the readily available literature, studies on other azole antifungals provide a general understanding of this class of inhibitors. For instance, IC50 values for various azoles against Candida albicans CYP51 (cCYP51) have been reported to range from 0.039 to 0.30 µM, with compounds like itraconazole (B105839) demonstrating high potency uzh.ch. The strength of inhibition often correlates with the binding affinity of the azole to the enzyme. The determination of IC50 values quantifies the concentration of an inhibitor required to achieve 50% inhibition of enzyme activity, while Ki values provide a measure of the dissociation constant of the enzyme-inhibitor complex, reflecting the inhibitor's intrinsic affinity for the enzyme core.ac.uk.
The inhibitory action of this compound involves its interaction within the active site of fungal CYP51. Similar to other azoles, the imidazole (B134444) ring of this compound coordinates with the heme iron of the enzyme researchgate.net. This direct binding to the heme prosthetic group, which is essential for CYP51's catalytic function, prevents the enzyme from performing the crucial demethylation step in ergosterol biosynthesis researchgate.net. While specific high-resolution crystal structures detailing the exact amino acid residues involved in this compound's interaction with CYP51 are not widely published, general principles of azole-CYP51 binding indicate that the N-1 substituent group of the azole interacts with various amino acid residues within the enzyme's substrate-binding cavity, contributing to the specificity and potency of the inhibition researchgate.net. Hydrophobic interactions with residues such as Phe78, Met79, Phe255, Leu321, and Val434 are commonly observed in CYP51 inhibitors and play a pivotal role in compound binding.
Disruption of Ergosterol Biosynthesis Pathway
The inhibition of CYP51 by this compound directly impacts the fungal ergosterol biosynthesis pathway drugs.commedchemexpress.comrxlist.compsu.edunih.govnih.govcore.ac.ukfda.govnih.govnih.govyoutube.com. Ergosterol is analogous to cholesterol in mammalian cells and is indispensable for maintaining the structural integrity, fluidity, and proper functioning of the fungal cell membrane drugs.commedchemexpress.comnih.govnih.gov. Its depletion and the subsequent accumulation of abnormal sterols lead to severe cellular dysfunction.
By blocking the conversion of lanosterol to ergosterol, this compound causes the accumulation of 14-methylated sterol precursors within the fungal cell drugs.comdrugbank.compatsnap.commedchemexpress.comresearchgate.netnih.govfda.govnih.gov. These intermediates, such as lanosterol itself, 14α-methyl-ergosta-8,24(28)-dien-3β-6α-diol, 14-methylfecosterol, and obtusifoliol, are toxic to fungal cells researchgate.netnih.gov. Their presence disrupts the normal lipid packing and organization of the fungal cell membrane, interfering with its essential "bulk" functions fda.gov.
The combined effect of ergosterol depletion and the accumulation of toxic 14-methylated sterols severely compromises the structural integrity of the fungal cell membrane drugs.commedchemexpress.comnih.govfda.gov. This leads to increased membrane permeability, allowing for the leakage of vital cellular contents and disrupting cellular homeostasis drugs.comdrugbank.commedchemexpress.comhres.carxlist.compsu.edunih.govnih.govcore.ac.ukfda.govyoutube.com. The altered membrane lipid composition and increased fluidity prevent the proper formation of new cell membranes and can lead to osmotic disruption medchemexpress.comhres.carxlist.comnih.gov.
Cellular and Subcellular Effects in Fungal Pathogens
Growth Inhibition and Fungistatic/Fungicidal Activities (in vitro)
Butoconazole (B1668104) exhibits both fungistatic and fungicidal activities in vitro, depending on its concentration and the susceptibility of the fungal organism. It is generally fungistatic, meaning it inhibits fungal growth, but can achieve fungicidal effects, leading to fungal cell death, at higher concentrations or against highly susceptible strains, particularly Candida species. hres.cadrugs.comoup.com
Studies have demonstrated butoconazole's in vitro activity against a broad spectrum of fungi. It is active against various Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis. drugs.comdrugbank.com Furthermore, it shows activity against major genera of dermatophytic fungi, such as Trichophyton concentricum, Trichophyton mentagrophytes, Trichophyton rubrum, Trichophyton tonsurans, Epidermophyton floccosum, Microsporum canis, and Microsporum gypseum. In addition, in vitro activity against Aspergillus and Cryptococcus species has been reported. drugs.com
Comparative studies illustrate its potency: butoconazole nitrate (B79036), miconazole (B906) nitrate, and clotrimazole (B1669251) demonstrated comparable in vitro activity against C. albicans, with all three compounds inhibiting 100% of tested strains at concentrations of 10 mcg/ml or less. hres.ca Butoconazole has also shown good activity against C. albicans and Candida spp. isolates, being among the most active azole compounds tested. nih.govresearchgate.net For C. albicans in its early logarithmic growth phase, butoconazole was found to be highly lethal at a concentration of 2 x 10^-5 M. oup.com
The following table summarizes representative in vitro activity data for butoconazole against various fungal species:
| Fungal Species/Group | Activity | Concentration/Observation | Reference |
| Candida spp. | Fungistatic/Fungicidal | Generally fungistatic; fungicidal at high concentrations or against very susceptible organisms | hres.cadrugs.comoup.com |
| Candida albicans | Inhibitory (100% of strains) | ≤ 10 mcg/ml (comparable to miconazole, clotrimazole) | hres.ca |
| Candida albicans | Highly lethal | 2 x 10^-5 M (early logarithmic phase) | oup.com |
| Candida albicans, C. glabrata, C. tropicalis | Active | In vitro activity reported | drugs.comdrugbank.com |
| Dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum genera) | Active | In vitro activity reported | drugs.com |
| Aspergillus spp. | Active | In vitro activity reported | drugs.com |
| Cryptococcus spp. | Active | In vitro activity reported | drugs.com |
Computational Chemistry and Molecular Docking Studies
Computational chemistry, particularly molecular docking, serves as a powerful tool in understanding the interactions between small molecules like butoconazole and their biological targets. This technique predicts the preferred binding orientation and affinity of a ligand within the active site of a macromolecule, typically a protein. [search result 26 from previous turn] For azole antifungals, including butoconazole, these studies primarily focus on the lanosterol 14-alpha-demethylase (CYP51) enzyme. frontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net
Ligand-Protein Interaction Modeling
Molecular docking models illustrate that azole antifungals, such as butoconazole, interact with the heme iron located within the active site of the fungal CYP51 enzyme. nih.govfrontiersin.orgresearchgate.net The imidazole ring of butoconazole forms a stoichiometric complex with this heme iron. Specifically, a lone pair of the aromatic nitrogen atom within the azole ring forms a semi-covalent bond with the ferric iron atom of the heme group. [search result 1 from previous turn, 21] This direct coordination is fundamental to the inhibitory action of butoconazole, as it blocks the enzyme's ability to catalyze the demethylation of lanosterol, a crucial step in ergosterol synthesis. nih.govfrontiersin.org Molecular docking simulations consistently show that these azole drugs exhibit high binding affinity for CYP51 proteins and establish various interactions, including hydrogen bonds, with key amino acid residues within the enzyme's active site. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) at the Molecular Target
Preclinical Pharmacokinetics and Metabolism Studies
Absorption and Distribution in Non-Human Models
Information regarding the absorption and distribution of (S)-butoconazole in non-human models is scarce. The majority of available data pertains to the broader class of azole antifungals or provides general statements without detailed experimental results for butoconazole (B1668104) itself.
Tissue Distribution Profiles
Bioavailability Considerations in Preclinical Settings
Preclinical data on the bioavailability of this compound following various routes of administration are not extensively published. While human studies indicate low systemic absorption (1.7% to 2.2%) after vaginal administration, specific bioavailability assessments in preclinical animal models that would inform oral or parenteral administration are not detailed in the available resources. nih.govdrugbank.comdrugs.com General principles of preclinical pharmacokinetics suggest that bioavailability would be assessed in species such as rats and dogs to understand the fraction of an administered dose that reaches systemic circulation. nih.gov
Biotransformation Pathways and Enzyme Involvement
The metabolic fate of this compound in preclinical models has not been thoroughly characterized in the public domain. As an imidazole (B134444) derivative, it is presumed to undergo metabolism, likely involving hepatic enzyme systems. drugbank.com
Role of Cytochrome P450 Enzymes in Metabolism (if applicable)
The exact mechanism of butoconazole's antifungal action is believed to be similar to other imidazole derivatives, which involves the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. nih.govdrugbank.comfda.govpatsnap.com This interaction is crucial for disrupting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govdrugbank.comfda.govpatsnap.com
While its action on fungal P450 is established, detailed studies on which specific mammalian cytochrome P450 isoenzymes are responsible for the metabolism of this compound are not available. For other azole antifungals like ketoconazole, extensive metabolism by hepatic CYP3A4 is well-documented. researchgate.net Such studies are essential for predicting potential drug-drug interactions. criver.com However, specific in vitro assays using liver microsomes or recombinant CYP enzymes to identify the metabolic pathways of butoconazole have not been published. criver.com
Identification and Characterization of Metabolites
There is a significant gap in the scientific literature regarding the identification and characterization of this compound metabolites in preclinical studies. The FDA label for butoconazole nitrate (B79036) cream mentions that peak plasma levels of the drug and its metabolites are attained between 12 and 24 hours after vaginal administration in humans, but it does not specify what these metabolites are. fda.gov Comprehensive metabolite profiling in preclinical species, which is a standard part of drug development to identify potentially active or toxic metabolites, has not been publicly reported for butoconazole. nih.govresearchgate.netnuvisan.com
Species-Specific Metabolic Profiles in Preclinical Models
Comparative metabolic studies of butoconazole in different preclinical species (e.g., rat vs. dog) are crucial for selecting the appropriate animal model for toxicological studies and for extrapolating data to humans. However, no such studies detailing species-specific metabolic profiles for butoconazole are available in the reviewed literature. Understanding how metabolic pathways may differ between species is critical, as these differences can significantly impact the pharmacokinetic and toxicological profile of a drug candidate. nih.gov
Excretion Routes and Profiles in Preclinical Models
Detailed preclinical studies outlining the excretion routes and profiles for this compound in animal models are not extensively available in the public domain. However, insights can be drawn from a study using radiolabeled butoconazole nitrate in human volunteers, which provides the most direct evidence of the compound's excretion pattern.
In a study involving three women who received a single dose of radiolabeled butoconazole nitrate vaginal cream, the total radioactivity was recovered in nearly equal proportions from both urine and feces. researchgate.net After administration, 2.7% of the total radioactivity was excreted in the urine, while 2.8% was recovered in the feces. researchgate.net This balanced excretion profile suggests that both renal and fecal pathways are significant routes of elimination for butoconazole and its metabolites. researchgate.net The data indicates that after minimal systemic absorption, the compound is cleared through both hepatobiliary and renal systems.
| Excretion Route | Percentage of Total Radioactivity Excreted (%) | Source |
|---|---|---|
| Urine | 2.7 | researchgate.net |
| Feces | 2.8 | researchgate.net |
Physicochemical Factors Influencing Preclinical ADME
The absorption, distribution, metabolism, and excretion (ADME) of this compound are significantly influenced by its key physicochemical properties. These characteristics determine its solubility, permeability across biological membranes, and potential for metabolism and elimination.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 411.78 g/mol | abmole.comchemsrc.com |
| LogP | 6.7 | drugbank.comnih.gov |
| pKa (Strongest Basic) | 6.51 | drugbank.com |
| Aqueous Solubility (Nitrate Salt) | 0.26 mg/mL (practically insoluble) | drugbank.comnih.gov |
| Polar Surface Area | 17.82 Ų | drugbank.com |
Lipophilicity (LogP): Butoconazole has a high LogP value of 6.7, indicating it is a very lipophilic (fat-soluble) compound. drugbank.comnih.gov High lipophilicity generally favors the partitioning of a drug into lipid bilayers, which can enhance its ability to permeate cell membranes (absorption) and distribute into tissues. nih.gov However, excessive lipophilicity can also lead to poor aqueous solubility, potentially limiting the dissolution necessary for absorption and increasing the likelihood of binding to plasma proteins, which can restrict distribution and clearance. nih.govnih.govresearchgate.net
Solubility: The aqueous solubility of butoconazole nitrate salt is very low, classified as practically insoluble (0.26 mg/mL). drugbank.comnih.gov Adequate solubility is a prerequisite for absorption. nih.gov The poor water solubility of butoconazole is consistent with its high lipophilicity and means that its dissolution can be a rate-limiting step in the absorption process. Formulation strategies, such as the use of creams or emulsions, are often employed to overcome the solubility challenges of such compounds. researchgate.net
Molecular Weight: At 411.78 g/mol , the molecular weight of butoconazole is within the range typically associated with acceptable pharmacokinetic properties for oral drugs. abmole.comchemsrc.com While not a definitive predictor, compounds with molecular weights under 500 g/mol are often more likely to exhibit good absorption and distribution characteristics. nih.gov
Mechanisms of Antifungal Resistance
Target-Mediated Resistance Mechanisms
Resistance to azole antifungals frequently involves modifications to the drug's primary target, lanosterol (B1674476) 14α-demethylase, an enzyme encoded by the ERG11 gene (also known as CYP51). nih.govmdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com Alterations that reduce the binding affinity of azole drugs to this enzyme are a key resistance strategy.
Point mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govoup.com These changes can alter the three-dimensional structure of the enzyme's active site, thereby reducing the binding affinity of azole drugs. nih.govresearchgate.net Consequently, higher concentrations of the antifungal agent are required to inhibit enzyme activity and fungal growth. Numerous mutations in ERG11 have been identified in azole-resistant clinical isolates of various Candida species. nih.govoup.comnih.gov Certain regions of the ERG11 gene have been identified as "hot spots" for mutations that are particularly associated with azole resistance. nih.govnih.gov
For instance, specific amino acid substitutions such as Y132F, K143R, and G464S have been shown to confer a significant increase in resistance to fluconazole. nih.gov The accumulation of multiple mutations within the ERG11 gene can lead to even higher levels of azole resistance than a single mutation alone. nih.gov
An increase in the quantity of the target enzyme, lanosterol 14α-demethylase (CYP51), is another significant mechanism of azole resistance. nih.govnih.gov When the enzyme is overproduced, the standard concentration of the azole drug may be insufficient to inhibit all enzyme molecules, allowing ergosterol synthesis to continue and the fungus to survive. mdpi.com
Overexpression of the ERG11 gene can be caused by several mechanisms. Gain-of-function mutations in transcription factors that regulate ERG11 expression, such as Upc2, can lead to its constitutive upregulation. nih.govfrontiersin.org Additionally, chromosomal abnormalities, such as the duplication of the chromosome arm containing the ERG11 gene, can result in an increased gene copy number and subsequent overexpression. nih.govfrontiersin.org This mechanism has been observed in various azole-resistant fungal isolates. researchgate.net
Efflux Pump Mediated Resistance
A major mechanism for antifungal resistance involves the active transport of drug molecules out of the fungal cell, which is mediated by efflux pumps. nih.govasm.orgnih.gov This process reduces the intracellular concentration of the antifungal agent, preventing it from reaching its target in sufficient quantities to be effective. frontiersin.orgnih.gov Two major superfamilies of efflux pumps are primarily involved in azole resistance: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govbiotechmedjournal.com
ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to pump a wide variety of substrates, including azole antifungals, across cellular membranes. frontiersin.orgbiotechmedjournal.com In many clinically resistant fungal isolates, the overexpression of genes encoding ABC transporters is a common finding. frontiersin.orgnih.gov
In Candida albicans, the most prominent ABC transporters associated with azole resistance are Cdr1p and Cdr2p. nih.govnih.gov Studies have demonstrated that the overexpression of CDR1 is a major contributor to clinical azole resistance. nih.govnih.gov Deletion of the CDR1 gene in resistant strains has been shown to significantly reduce their resistance to various azole drugs. nih.gov While Cdr2p is structurally similar to Cdr1p and also contributes to azole resistance, its role is generally considered to be more minor compared to Cdr1p. nih.govnih.gov Other ABC transporters, such as CgCdr1 and CgSnq2 in Candida glabrata, also play a significant role in azole resistance in that species. asm.org
MFS transporters are secondary active transporters that utilize the proton motive force to export substrates. biotechmedjournal.com In the context of antifungal resistance, the most well-characterized MFS transporter is Mdr1p, encoded by the MDR1 gene. oup.com
Overexpression of MDR1 has been frequently observed in azole-resistant clinical isolates of Candida albicans. oup.com Unlike the broad-spectrum substrate specificity of some ABC transporters, Mdr1p appears to confer resistance to a more specific subset of azoles. biotechmedjournal.com For example, it is known to be involved in resistance to fluconazole. oup.com
The expression of genes encoding efflux pumps is tightly regulated by a network of transcription factors. mdpi.comresearchgate.net Gain-of-function mutations in these regulatory proteins can lead to the constitutive overexpression of efflux pump genes, resulting in a stable, drug-resistant phenotype. nih.govnih.gov
In Candida albicans, the transcription factor Tac1p is a key regulator of the CDR1 and CDR2 genes. nih.govnih.gov Hyperactive mutations in the TAC1 gene are a common cause of CDR1 and CDR2 overexpression in azole-resistant clinical isolates. nih.gov Similarly, the transcription factor Mrr1p regulates the expression of the MDR1 gene. asm.orgasm.org Mutations in MRR1 can lead to the upregulation of MDR1 and subsequent azole resistance. asm.orgasm.org The intricate regulatory networks controlling efflux pump expression are a critical area of research for understanding and potentially overcoming antifungal drug resistance. asm.orgmdpi.com
Biofilm Formation and Resistance Phenotypes
Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which adhere to surfaces and exhibit significantly increased resistance to antifungal agents compared to their free-floating, or planktonic, counterparts. uq.edu.auescholarship.org The formation of biofilms by pathogenic fungi, particularly Candida species, is a critical factor in the development of persistent and difficult-to-treat infections. The resistance of these biofilms is multifactorial, stemming from a combination of physical and molecular mechanisms. researchgate.net
One of the primary mechanisms of biofilm-related resistance is the protective barrier formed by the extracellular matrix. researchgate.net This matrix, composed of polysaccharides, proteins, and extracellular DNA, can physically impede the penetration of antifungal drugs, preventing them from reaching the fungal cells within the biofilm. escholarship.org Additionally, components of the matrix, such as β-glucans, can sequester antifungal agents, further reducing their effective concentration. escholarship.org
Another significant factor contributing to the resistance of fungal biofilms is the upregulation of drug efflux pumps. escholarship.org These pumps, located in the fungal cell membrane, actively transport antifungal drugs out of the cell, thereby reducing the intracellular concentration of the drug to sub-lethal levels. While efflux pumps are a known mechanism of resistance in planktonic cells, their expression is often constitutively upregulated in biofilm-forming cells, independent of exposure to antifungal agents. escholarship.org
Furthermore, the physiological state of fungal cells within a biofilm contributes to their resistance. Cells in a mature biofilm often exhibit slower growth rates and altered metabolic states. nih.gov This can render them less susceptible to antifungal drugs that target actively growing cells. For instance, studies on Candida albicans biofilms have shown that as the biofilm matures, the levels of ergosterol, the primary target of azole antifungals, decrease significantly. nih.gov This reduction in the target molecule can lead to decreased efficacy of azoles. The development of persister cells, a subpopulation of dormant, highly drug-tolerant cells within the biofilm, also plays a role in the recalcitrance of biofilm infections to treatment. researchgate.net
The resistance of Candida biofilms to azole antifungals is phase-dependent. Early-phase biofilms may show some susceptibility to azoles. nih.gov However, as the biofilm matures, resistance increases dramatically. nih.gov For example, in C. albicans, while efflux pumps play a role in the resistance of early-phase biofilms, mature biofilms exhibit high levels of resistance even in the absence of these pumps, suggesting the involvement of other mechanisms like altered sterol composition. nih.gov
Table 1: in Fungal Biofilms
| Mechanism | Description |
|---|---|
| Extracellular Matrix | A physical barrier of polysaccharides, proteins, and eDNA that limits drug penetration and can sequester antifungal agents. escholarship.orgresearchgate.net |
| Efflux Pumps | Overexpression of membrane pumps (e.g., ABC and MFS transporters) that actively expel antifungal drugs from the cell. escholarship.org |
| Altered Sterol Composition | Changes in the fungal cell membrane, including reduced ergosterol levels in mature biofilms, decrease the effectiveness of azole antifungals. nih.gov |
| Persister Cells | A subpopulation of metabolically dormant cells within the biofilm that exhibit high tolerance to antifungal treatment. researchgate.net |
| Slower Growth Rate | Reduced metabolic activity and cell division within mature biofilms render cells less susceptible to drugs targeting growth-related processes. nih.gov |
Cross-Resistance Profiles with Other Azole Antifungals
Cross-resistance, where resistance to one antifungal agent confers resistance to other agents within the same class, is a significant concern in the treatment of fungal infections with azole antifungals. tandfonline.com This phenomenon is often due to shared mechanisms of action and resistance, such as alterations in the target enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), or the overexpression of multidrug efflux pumps. tandfonline.com
However, studies have revealed that (S)-butoconazole may possess a distinct cross-resistance profile compared to other commonly used azoles. Research investigating fluconazole-resistant clinical isolates of Candida albicans and Candida glabrata demonstrated a notable pattern of susceptibility. These isolates, which were resistant to fluconazole, also exhibited cross-resistance to other over-the-counter azoles, including miconazole (B906), clotrimazole (B1669251), and tioconazole. nih.govresearchgate.net Strikingly, these same fluconazole-resistant strains remained susceptible to butoconazole (B1668104). nih.govresearchgate.net
This suggests that the specific structural characteristics of butoconazole may allow it to circumvent certain resistance mechanisms that affect other imidazole (B134444) and triazole antifungals. For instance, spontaneous mutants of C. glabrata that were selected for resistance to clotrimazole were found to be cross-resistant to other azoles like fluconazole, yet butoconazole-containing products were observed to limit the growth of both sensitive and resistant strains. nih.govresearchgate.net
The differential susceptibility patterns indicate that not all azoles are equally affected by specific resistance mechanisms. The ability of butoconazole to maintain activity against fungal strains that are resistant to other azoles highlights its potential utility in clinical situations where resistance to first-line azole therapies is encountered.
Table 2: Cross-Resistance of Fluconazole-Resistant Candida Isolates to Various Azole Antifungals
| Antifungal Agent | Candida albicans (Fluconazole-Resistant) | Candida glabrata (Fluconazole-Resistant) |
|---|---|---|
| Miconazole | Resistant nih.gov | Resistant nih.gov |
| Clotrimazole | Resistant nih.gov | Resistant nih.gov |
| Tioconazole | Resistant nih.gov | Resistant nih.gov |
| This compound | Susceptible nih.gov | Susceptible nih.gov |
Adaptive Responses and Stress Pathways in Fungi
Fungi have evolved sophisticated stress response pathways to counteract the detrimental effects of antifungal agents, including azoles like this compound. The primary mechanism of action for azoles is the inhibition of ergosterol biosynthesis, which leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. nih.govpatsnap.com This disruption of membrane integrity induces significant cellular stress, triggering a cascade of adaptive responses aimed at promoting fungal survival. nih.gov
Two of the key signaling pathways involved in the fungal stress response are the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway. nih.gov The CWI pathway is activated in response to cell wall damage and is crucial for maintaining the structural integrity of the cell. nih.gov Exposure to azoles, by disrupting the cell membrane, can indirectly cause cell wall stress, thereby activating the CWI pathway. nih.gov This pathway then orchestrates changes in cell wall biogenesis to reinforce the cell structure. nih.gov
The HOG pathway is primarily responsible for the fungal response to osmotic and oxidative stress. nih.gov The accumulation of toxic sterol precursors due to azole activity can lead to oxidative stress, which in turn activates the HOG pathway. nih.gov Activation of this pathway helps the fungus to mitigate the damaging effects of oxidative stress and maintain cellular homeostasis. nih.gov
In addition to these conserved pathways, the molecular chaperone Heat Shock Protein 90 (Hsp90) and the calcium-calmodulin activated phosphatase calcineurin are major regulators of the fungal stress response and have been implicated in tolerance and resistance to azole antifungals. researchgate.net Hsp90 plays a critical role in stabilizing the target enzyme of azoles, lanosterol 14α-demethylase, allowing it to better withstand the inhibitory effects of the drug. researchgate.net Calcineurin signaling is also crucial for fungal cells to survive the membrane stress induced by azoles. researchgate.net
The activation of these stress response pathways represents an adaptive strategy by the fungus to tolerate the presence of antifungal drugs. By sensing the chemical stress induced by agents such as this compound, fungi can mount a defensive response that enhances their survival and can contribute to the development of clinical resistance.
Table 3: Fungal Stress Response Pathways Activated by Azole Antifungals
| Pathway/Regulator | Triggering Stress | Role in Fungal Survival and Resistance |
|---|---|---|
| Cell Wall Integrity (CWI) Pathway | Cell wall damage, membrane stress nih.gov | Induces changes in cell wall biogenesis to maintain cellular integrity. nih.gov |
| High-Osmolarity Glycerol (HOG) Pathway | Osmotic stress, oxidative stress nih.gov | Protects against osmotic and oxidative damage caused by toxic sterol accumulation. nih.gov |
| Heat Shock Protein 90 (Hsp90) | Cellular stress, protein misfolding researchgate.net | Stabilizes the azole target enzyme (lanosterol 14α-demethylase) and enables the evolution of drug resistance. researchgate.net |
| Calcineurin Pathway | Calcium influx due to membrane stress researchgate.net | Mediates tolerance to the membrane-destabilizing effects of azole antifungals. researchgate.net |
Formulation Science and Advanced Delivery Systems Research
Development of Novel Delivery Systems (e.g., nanoparticles, liposomes)
The development of novel delivery systems for butoconazole (B1668104) has explored various approaches to improve its local action and residence time. One notable area of research involves mucoadhesive vaginal sponges and microsponges.
Mucoadhesive vaginal sponges loaded with butoconazole nitrate (B79036) have been formulated as a promising alternative to conventional vaginal antifungal dosage forms. These systems are designed to offer a longer residence time at the site of action and potentially improve patient compliance. Sponges were prepared using various polymers, including chitosan, gelatin, hydroxyl propyl methylcellulose (B11928114) (HPMC), and carbopol 934, with calcium chloride as a crosslinking agent and sodium carboxymethylcellulose as a viscosity modifier. Different solubilizers were also incorporated. These sponges demonstrated complete biodegradation within 24 hours. Chitosan-based sponges, in particular, exhibited favorable properties and in vitro drug release profiles, maintaining stability for three months concerning their physical properties and release profile. researchgate.net
Another advanced system explored for butoconazole nitrate is microsponges, prepared through lyophilization. These microsponges have shown high stability for up to three months regarding their physical properties and drug release profile, and they are biodegradable within 24 hours. Microsponges are designed to provide sustained and controlled drug release, acting as a depot for the active component. researchgate.net
While the search results highlight the potential of nanoparticles and liposomes as general antifungal drug delivery systems, emphasizing their ability to enhance bioavailability, reduce toxicity, and facilitate targeted action mdpi.comnih.govresearchgate.netgsconlinepress.comnih.gov, specific research detailing the encapsulation of (S)-butoconazole within these particular systems was not explicitly found. However, the principles and advantages of such systems, including improved permeation through cellular membranes and enhanced stability mdpi.com, are broadly applicable to antifungal agents like butoconazole.
Strategies for Enhancing Antifungal Efficacy at the Site of Action (Preclinical)
Strategies for enhancing the antifungal efficacy of butoconazole at the site of action primarily focus on optimizing its delivery to ensure prolonged contact and effective concentration against fungal pathogens. Preclinical studies have demonstrated the potential of novel formulations in achieving this goal.
In preclinical evaluations, the mucoadhesive vaginal sponges loaded with butoconazole nitrate proved significantly effective against vaginitis/vulvovaginitis when compared to the free drug. An agar (B569324) diffusion susceptibility test revealed that a specific formulation, a chitosan:HPMC (1:1) sponge containing 1.5% w/v Tween 80, was highly effective in eradicating fungal growth, surpassing the efficacy of other sponge formulations and the plain drug. This suggests that such mucoadhesive systems can effectively target the antifungal drug to the infection site, leading to improved outcomes. researchgate.net
Butoconazole nitrate, as an imidazole (B134444) derivative, exerts its antifungal activity by disrupting fungal cell membranes, primarily through the inhibition of ergosterol (B1671047) synthesis. This mechanism leads to changes in membrane lipid composition, altering cell permeability and ultimately resulting in osmotic disruption or growth inhibition of fungal cells. At higher concentrations, butoconazole can also exhibit fungicidal activity, possibly through a direct physicochemical effect involving hydrophobic interactions with the fungal cell membrane. hres.cagynazole.com
Physicochemical Properties in Formulation Development (e.g., solubility in multicomponent systems for research applications)
Understanding the physicochemical properties of butoconazole is crucial for its effective formulation development, particularly its solubility in various multicomponent systems relevant for research applications.
Butoconazole nitrate is characterized by its solubility profile: it is sparingly soluble in methanol, slightly soluble in chloroform, methylene (B1212753) chloride, acetone, and ethanol (B145695), very slightly soluble in ethyl acetate (B1210297), and practically insoluble in water. It melts at approximately 159°C with decomposition. gynazole.com
Research has investigated the solubility of butoconazole nitrate in multicomponent systems using experimental design methodologies, such as the extreme vertexes design. One study explored the solubility of butoconazole nitrate as a function of four components: polyethylene (B3416737) glycol 400, glycerin, polysorbate 60, and water, while poloxamer 407 was held constant. This approach allowed for the generation of an equation to characterize the response surface, illustrating the relationship between solubility and the component concentrations. The solubilities calculated from this model showed good agreement with observed data. This highlights the importance of systematic studies in optimizing multicomponent formulations for butoconazole. nih.gov
The manipulation of the solid-state properties of active pharmaceutical ingredients (APIs), including the formation of salts, amorphous formulations, solvates, and cocrystals, is a significant area of pharmaceutical development. The goal is to enhance critical physicochemical properties such as solubility, stability, and manufacturability, which are vital for the final drug product quality. mdpi.comufms.brresearchgate.net
Polymer-Based Drug Delivery Research
Polymer-based drug delivery systems are extensively researched for butoconazole to achieve controlled release and targeted delivery, particularly for local applications.
As mentioned in Section 6.1, mucoadhesive vaginal sponges and microsponges for butoconazole nitrate have been developed utilizing various polymers. Chitosan, gelatin, HPMC, carbopol 934, and sodium carboxymethylcellulose are examples of polymers employed in these formulations. Chitosan, in particular, is widely investigated in vaginal drug delivery due to its non-toxic, biodegradable, biocompatible, and mucoadhesive properties, which allow for prolonged retention at the site of application. researchgate.netnih.gov
Biodegradable polymers are crucial for achieving sustained drug release over extended periods, ranging from weeks to months. The release mechanism from polymeric matrices is often linked to drug diffusion, dissolution, and the degradation of the polymer carrier. Polymers can also serve as "macromolecular solvents" for poorly soluble drugs, enhancing their solubility and stability and improving their permeation across tissue barriers. frontiersin.orgdrug-dev.com
Other polymers like poloxamer 407 and Carbopol 934 have also been formulated into hydrogels for vaginal drug delivery of antifungal agents, demonstrating the versatility of polymer-based systems in optimizing drug delivery for local infections. nih.gov
Advanced Analytical Methodologies for S Butoconazole
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques are indispensable for the separation, identification, and quantification of (S)-butoconazole and its related substances, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection serves as a foundational and widely accepted method for the analysis of butoconazole (B1668104), including its nitrate (B79036) salt, in both pure forms and pharmaceutical formulations, such as vaginal creams. This technique is recognized as a compendial assay method. acs.org
A typical reverse-phase (RP) HPLC method for butoconazole nitrate involves a mobile phase composed of acetonitrile, water, and phosphoric acid. The detection wavelength is commonly set at 220 nm, and a C18 chromatographic column is utilized, typically maintained at a column temperature of 25 °C. sielc.comgoogle.com This methodology is effective for the accurate measurement of butoconazole nitrate and its related impurities, providing a straightforward, rapid, sensitive, and reliable approach for quality control applications. google.com
Table 1: Typical HPLC-UV Parameters for Butoconazole Nitrate Analysis
| Parameter | Value/Description | Source |
| Column Type | C18 Chromatographic Column | sielc.comgoogle.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (e.g., Phosphate buffer-methanol, 35:65) | sielc.comgoogle.com |
| Detection Wavelength | 220 nm | sielc.comgoogle.com |
| Column Temperature | 25 °C | google.com |
| Flow Rate | 1 mL/min (preferred) | google.com |
| Injection Volume | 20 µL (preferred) | google.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) with UV detection represents an advanced chromatographic technique for butoconazole analysis. acs.orgresearchgate.net UPLC offers significant advantages over conventional HPLC, including faster analysis times and reduced solvent consumption, attributed to its use of smaller particle columns (e.g., 3 µm particles). acs.orgsielc.com
A UPLC system, such as the Waters Acquity with Empower-2 Software, equipped with a UV-Visible detector, has been employed for butoconazole analysis. The mobile phase typically comprises a mixture of buffer (e.g., 0.05 M Sodium dihydrogen orthophosphate, adjusted to pH 3.1) and Acetonitrile, often in a 50:50 ratio. Butoconazole exhibits characteristic absorption peaks in the UV spectrum, with a notable maximum at 266 nm. pharmahealthsciences.net
Table 2: Key UPLC-UV Parameters for Butoconazole Analysis
| Parameter | Value/Description | Source |
| UPLC System | Waters Acquity with Empower-2 Software | pharmahealthsciences.net |
| Detector | UV-Visible detector (e.g., L-2400) | pharmahealthsciences.net |
| Mobile Phase | Buffer (0.05 M Sodium dihydrogen orthophosphate, pH 3.1) & Acetonitrile (50:50) | pharmahealthsciences.net |
| Absorption Maxima (UV) | 266 nm | pharmahealthsciences.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-ESI-MS/MS for Enantiomers
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive analytical method crucial for the quantification of butoconazole, particularly for assessing its systemic absorption following intravaginal administration. researchgate.netresearchgate.net
Crucially, butoconazole is a chiral molecule, possessing distinct enantiomeric forms. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) has been specifically developed and applied for the detection and separation of these enantiomers, including this compound. acs.orgresearchgate.netresearchgate.netdntb.gov.ua This technique is vital for enantioselective studies, such as those investigating pharmacokinetics and tissue distribution. dntb.gov.ua
Enantioseparation of butoconazole enantiomers in biological matrices like rat plasma and tissues has been achieved using chiral LC-ESI-MS/MS methods, often coupled with solid phase extraction (SPE) procedures. dntb.gov.ua Data acquisition is typically performed in multiple reaction monitoring (MRM) mode, utilizing a positive electrospray ionization source. dntb.gov.ua Optimized mass spectrometric conditions for butoconazole include specific transitions, such as m/z 413.4 > 164.9. researchgate.net
Spectroscopic Methods (e.g., UV-Vis Spectrophotometry)
Spectroscopic methods, such as UV-Vis spectrophotometry, play a significant role in the analysis of butoconazole. acs.orgresearchgate.net These methods offer simple, rapid, and sensitive approaches for the micro-determination of butoconazole nitrate in both its pure form and various pharmaceutical dosage forms. ekb.eg
Such methods often rely on the formation of ion-pairs between the drug and a specific reagent, for instance, Rose Bengal. For butoconazole nitrate, the spectra of the formed ion pair can be measured at a pH of 4 and a wavelength of 580 nm, with an optimal temperature range of 20-30 °C. ekb.eg Beer's law has been validated for butoconazole nitrate within concentration ranges of 14.2 to 45.1 μg/mL, demonstrating high recovery rates between 98.20% and 101.3%. ekb.eg Additionally, butoconazole exhibits characteristic absorption peaks in the UV spectrum, with a maximum absorption observed at 266 nm. pharmahealthsciences.net Another reported absorption maximum for butoconazole is 208 nm. eprajournals.com
Table 3: Spectrophotometric Parameters for Butoconazole Nitrate
| Parameter | Value/Description | Source |
| Reagent | Rose Bengal (Rbeng) | ekb.eg |
| pH of Measurement | 4 | ekb.eg |
| Wavelength of Measurement | 580 nm | ekb.eg |
| Optimum Temperature | 20-30 °C | ekb.eg |
| Linear Concentration Range | 14.2 – 45.1 μg/mL | ekb.eg |
| Recovery | 98.20 - 101.3 % | ekb.eg |
| Absorption Maxima (UV) | 266 nm pharmahealthsciences.net, 208 nm eprajournals.com | pharmahealthsciences.neteprajournals.com |
Electrochemical Sensor Development
The development of electrochemical sensors for butoconazole offers a promising alternative to traditional analytical techniques, primarily due to their inherent advantages of low cost, operational simplicity, and rapid, sensitive, and selective responses. acs.orgnih.govresearchgate.net
A notable advancement in this area is the multimode sensor based on graphite (B72142) paste modified with N-methylfulleropyrrolidine. This sensor has been successfully applied for the determination of butoconazole nitrate in pharmaceutical formulations, such as Gynofort cream. acs.orgnih.govresearchgate.net The sensor operates using both stochastic mode and square wave voltammetry (SWV) modes for both qualitative and quantitative assays. acs.orgnih.govresearchgate.net
Performance evaluations have shown that this multimode sensor reliably determines butoconazole nitrate in pharmaceutical formulations, achieving recoveries exceeding 99.00% with relative standard deviation (RSD) values below 2.00%. acs.orgnih.govresearchgate.net The operational range of the sensor varies depending on the mode; in stochastic mode, it can be used for concentrations between 1.68 × 10⁻⁶ and 1.68 × 10⁴ μmol L⁻¹, while in square wave voltammetry mode, the range is between 0.168 and 16.80 μmol L⁻¹. acs.orgnih.govresearchgate.net
Bioanalytical Method Validation for Preclinical Sample Analysis
Bioanalytical method validation is a critical process in drug development, ensuring the reliability of quantitative data for drugs and their metabolites in biological matrices. This validation supports various studies, including pharmacokinetic (PK), toxicokinetic, bioavailability, and bioequivalence investigations. nih.goviqvia.com For preclinical studies, it is essential that the analytical methods are "fit for purpose." europa.eu
A full validation of an analytical method is typically performed when a new bioanalytical method is developed or when significant revisions are made to an existing validated method, such as the addition of a new metabolite or analyte. iqvia.comeuropa.eumoh.gov.bw Key parameters assessed during bioanalytical method validation include selectivity, the lower limit of quantification (LLOQ), the response function, the calibration range, accuracy, precision, matrix effects, and the stability of the analyte within the biological matrix. nih.goviqvia.comeuropa.eu
In studies evaluating the systemic absorption of butoconazole, rigorous validation has demonstrated high levels of accuracy and precision. For instance, within-run accuracy has been reported between 98.70% and 106.85%, with a precision (RSD) ranging from 2.49% to 6.55%. Between-run accuracy showed values between 93.51% and 100.97%, with precision ranging from 5.22% to 8.32%. researchgate.net Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for bioanalytical method validation, emphasizing the demonstration of method reliability for its intended application. iqvia.comeuropa.eumoh.gov.bw
Table 4: Bioanalytical Validation Performance for Butoconazole
| Parameter | Within-Run Performance | Between-Run Performance | Source |
| Accuracy | 98.70-106.85% | 93.51-100.97% | researchgate.net |
| Precision (RSD) | 2.49-6.55% | 5.22-8.32% | researchgate.net |
Characterization of Degradation Products and Impurities
The comprehensive characterization of degradation products and impurities is a critical aspect of ensuring the quality, stability, and efficacy of pharmaceutical compounds like this compound. This process involves identifying potential degradation pathways under various stress conditions and elucidating the structures of any resulting impurities or breakdown products. For this compound, an imidazole (B134444) antifungal, understanding its stability profile and the nature of its related substances is paramount for pharmaceutical development and quality control.
Degradation Pathways and Conditions
Forced degradation studies are systematically conducted to predict the stability of a drug substance under accelerated conditions, encompassing hydrolytic, oxidative, thermal, and photolytic stresses epa.gov. Studies on butoconazole nitrate, the commonly formulated salt of butoconazole, have revealed its susceptibility to degradation under specific conditions. It has been observed that butoconazole nitrate undergoes degradation when subjected to acidic hydrolytic and oxidative environments uni.luuni.lu. In contrast, it demonstrates stability under neutral hydrolytic conditions simsonpharma.com. This behavior is consistent with other azole antifungals, which often exhibit instability under alkaline hydrolysis fishersci.ca.
A study focusing on butoconazole active pharmaceutical ingredient (API) indicated initial degradation under the influence of acid, alkali, and peroxide epa.gov. Specifically, acidic degradation of butoconazole nitrate has been found to follow first-order kinetics, with a reported degradation rate constant of 0.076 hr⁻¹ and a half-life (t₁/₂) of 9.12 hours in an acidic medium uni.lu.
Identified Impurities and Related Substances
Impurities in this compound can arise from its synthesis process or from degradation during storage and handling. Several related substances and synthetic intermediates have been identified during the manufacturing of butoconazole:
Synthetic Intermediates and Process Impurities: The industrial synthesis of butoconazole can introduce various impurities. Key intermediates and related impurities reported include 1-(4-(4-chlorophenyl)-2-hydroxy-n-butyl)-1H-imidazole wikipedia.org, 1-chloro-4-(4-chlorophenyl)butan-2-ol uni.lunih.gov, and 1-(2-chloro-4-(4-chlorophenyl)butyl)-1H-imidazole uni.lunih.gov. Other impurities stemming from raw materials or side reactions during synthesis may include parachlorotoluene, chloromethylbenzene, 1,2-(4-chloro-phenyl-) ethane, 1-(4-(chlorine) benzyl) benzene, 3-(4-chlorobenzyl)-1-propyl alcohol, and 1,2-(4-chloro-phenyl-) butylene oxide ring sigmaaldrich.com.
Known Impurities: Specific impurities like "Butoconazole Impurity 4" are recognized in pharmaceutical research for analytical method development and quality control nih.govevitachem.com.
The following table summarizes some identified impurities related to butoconazole:
| Impurity Name | Chemical Name (if available) | CAS Number |
| Butoconazole Impurity 1 | 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole | 67085-12-5 |
| Butoconazole Impurity 2 | 1-(2-Hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole | 67085-11-4 |
| Butoconazole Impurity 3 | 1-Chloro-4-(4-chlorophenyl)butan-2-ol | 59363-13-2 |
| (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene | (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene | 98011-62-2 |
| Butoconazole Impurity 4 | (Specific chemical name not explicitly detailed in allowed sources for this context) | Not provided |
Advanced Analytical Methodologies
The characterization of degradation products and impurities of this compound relies heavily on advanced analytical techniques, particularly chromatographic and spectroscopic methods. These methodologies enable the separation, detection, identification, and quantification of the main compound and its related substances, even at trace levels.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a cornerstone technique for purity analysis and stability studies of butoconazole uni.luepa.govuni.luvrachi.nameuni.luuni.lu. Stability-indicating HPLC methods are developed and validated to ensure the separation of the active pharmaceutical ingredient from its degradation products and process impurities epa.govuni.luvrachi.nameuni.lusimsonpharma.com. UPLC, an evolution of HPLC, offers enhanced speed, sensitivity, and resolution, making it highly suitable for efficient impurity profiling and forced degradation studies of butoconazole uni.luepa.govuni.lu.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is indispensable for the definitive identification and structural elucidation of unknown degradation products and impurities simsonpharma.comuni.luuni-freiburg.de. LC-MS/MS provides molecular weight information and fragmentation patterns, which are crucial for proposing chemical structures of newly formed compounds during degradation uni-freiburg.de. This technique is particularly valuable for chiral molecules like butoconazole, where enantiomeric purity and potential chiral impurities need to be monitored uni.lu.
High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry: HPTLC offers a simpler and often faster alternative for stability studies and the separation of butoconazole nitrate from its degradation products uni.luuni.luuni.lu. It has been successfully applied to study the kinetics of butoconazole nitrate acid degradation uni.lu.
Other Analytical Techniques: Other methods employed for butoconazole analysis and impurity detection include Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov, spectrophotometry uni.luchemsrc.com, and capillary electrophoresis (CE) uni.lu. These diverse techniques collectively contribute to a robust analytical strategy for the comprehensive characterization of this compound and its related substances.
The development and validation of these stability-indicating methods are crucial for regulatory compliance and ensuring the consistent quality of this compound throughout its lifecycle.
Structural Activity Relationships Sar and Rational Drug Design
Identification of Key Pharmacophoric Features for Antifungal Activity
The antifungal activity of azole derivatives, including (S)-butoconazole, is intrinsically linked to specific structural features that enable their interaction with the fungal cytochrome P450 14α-demethylase (CYP51) enzyme. drugbank.comnih.govmdpi.comslideshare.netconicet.gov.ar A fundamental pharmacophoric requirement for azole antifungals is a weakly basic imidazole (B134444) or 1,2,4-triazole (B32235) ring. slideshare.netgeethanjaliinstitutions.com In the case of butoconazole (B1668104), the imidazole ring is central to its activity. nih.govrxlist.com The amidine nitrogen atom (N-3 in imidazoles) of this azole ring is believed to bind to the heme iron of the enzyme-bound cytochrome P450, inhibiting the activation of molecular oxygen and preventing the oxidation of steroidal substrates by the enzyme. slideshare.netgeethanjaliinstitutions.com
Beyond the azole ring, potent antifungal azoles typically possess two or three aromatic rings. slideshare.netgeethanjaliinstitutions.comslideshare.net At least one of these aromatic rings is often halogen-substituted, such as 2,4-dichlorophenyl, 4-chlorophenyl, or 2,4-difluorophenyl groups. slideshare.netgeethanjaliinstitutions.comslideshare.net this compound, for instance, incorporates a 4-chlorophenyl group and a 2,6-dichlorophenyl group within its structure, linked by a sulfanylbutyl chain to the imidazole moiety. nih.govrxlist.comwikipedia.orguni.lu The presence of these halogenated aromatic rings and other nonpolar functional groups contributes significantly to the antifungal efficacy. slideshare.netslideshare.net Specifically, 2- and/or 2,4-substitution patterns on these aromatic rings are often associated with effective azole compounds. slideshare.netslideshare.net
Molecular Modifications and Their Impact on Activity and Selectivity
Molecular modifications to the core azole scaffold can profoundly influence both the antifungal activity and selectivity of these compounds. General structure-activity relationship (SAR) studies on imidazole derivatives have shown that the nature and position of substituents on the aromatic rings play a crucial role. For example, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF3), cyano (CN), or nitro (NO2) groups, at the meta position of phenyl rings can lead to a loss of antifungal activity. nih.gov Conversely, the presence of electron-donating groups, such as a methyl group, at the meta position of the phenyl rings has been observed to result in strong antifungal activity in some imidazole derivatives. nih.gov
In Silico Approaches in Drug Design and Optimization
In silico drug design, also known as computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery, offering significant advantages in terms of cost and time efficiency. researchgate.netnih.gov These computational methods are widely applied in hit identification, lead discovery, and lead optimization phases. researchgate.netdanaher.com For antifungal agents like this compound, in silico approaches can be used to predict the binding affinity of compounds to the target enzyme, such as CYP51, and to identify potential off-target effects that might lead to undesirable side effects. researchgate.net
Key in silico techniques employed include:
Molecular Docking: This method simulates the interaction between a ligand (e.g., this compound) and a target protein (e.g., CYP51) to predict the preferred binding orientation and affinity. researchgate.netnih.govdanaher.com It helps visualize how the molecule fits into the active site and identifies crucial interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity. danaher.comnumberanalytics.com By analyzing existing data for azole antifungals, QSAR can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule required for its biological activity. researchgate.netdanaher.com Ligand-based pharmacophore models, built from known active compounds, can be used to screen large databases for new molecules possessing similar pharmacophoric features, potentially leading to novel antifungal agents. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of drug-target complexes, helping to understand the stability of binding and conformational changes that occur upon ligand binding. nih.govdanaher.com
ADMET Prediction: In silico tools can accurately predict various absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters for candidate molecules, allowing for early prioritization of compounds with favorable pharmacokinetic profiles and reduced toxicity. researchgate.netdanaher.com
Preclinical Efficacy and Selectivity Studies in Non Human Models
In vitro Antifungal Spectrum and Potency (MIC, MFC)
In vitro studies using the racemic mixture have demonstrated that butoconazole (B1668104) possesses a broad spectrum of antifungal activity, exhibiting both fungistatic and, at higher concentrations, fungicidal effects against a range of pathogenic fungi. chemicalbook.incambridge.org
Racemic butoconazole has shown potent activity against various Candida species, which are common causes of vulvovaginal candidiasis. It is effective against Candida albicans, Candida tropicalis, and other species. cambridge.org Studies have confirmed its fungicidal activity against Candida spp. chemicalbook.innih.gov One study indicated that while 80 μM of butoconazole was fungistatic against stationary-phase C. albicans, a concentration of 20 μM was lethal to cells in the early log-phase of growth. chemicalbook.in Comparative studies have shown that the in vitro activity of racemic butoconazole against C. albicans is comparable to that of other azoles like miconazole (B906) and clotrimazole (B1669251). hres.ca
| Fungal Species | MIC (mcg/mL) | Reference |
| Candida albicans | Comparable to miconazole and clotrimazole | hres.ca |
| Candida tropicalis | Active | cambridge.org |
| Candida spp. | Fungicidal activity demonstrated | chemicalbook.in |
MIC: Minimum Inhibitory Concentration. Data is for racemic butoconazole. Specific MIC/MFC values for (S)-butoconazole are not detailed in the reviewed literature, but its activity is reported to be equal to the racemate.
The antifungal spectrum of racemic butoconazole also extends to dermatophytes, the fungi responsible for infections of the skin, hair, and nails. In vitro testing has confirmed its activity against the major genera of dermatophytic fungi, including Trichophyton, Microsporum, and Epidermophyton. cambridge.org
| Fungal Group | Genera | Reference |
| Dermatophytes | Trichophyton | cambridge.org |
| Microsporum | cambridge.org | |
| Epidermophyton | cambridge.org |
Data is for racemic butoconazole.
Efficacy in Established In vivo Animal Models of Fungal Infection (Non-human)
The efficacy of racemic butoconazole has been evaluated in non-human animal models of fungal infections. In a mouse model of vaginal candidiasis induced by C. albicans, intravaginal treatment with butoconazole cream was shown to be effective. wikidoc.org Another study in a similar mouse model demonstrated that treatment with butoconazole solutions at concentrations of 2.5% and 5% resulted in an apparent full cure in most of the animals tested, confirming that short-duration treatment is possible with higher doses. nih.gov
While in vitro studies report equal activity between the enantiomers, a pharmacokinetic study in rats that received the racemic mixture noted enantioselectivity in its disposition. The plasma and tissue concentrations of (+)-butoconazole were higher than those of (-)-butoconazole, suggesting that the (+)-enantiomer is metabolized more slowly. nih.govmdpi.com This finding indicates that although their intrinsic antifungal potencies may be identical, the enantiomers could exhibit different behaviors in vivo due to stereoselective metabolism and distribution.
Comparative Efficacy of this compound vs. Racemate or Other Azoles (Preclinical)
As stated, the (S)- and (R)-enantiomers of butoconazole are reported to be equally active in vitro, hence no difference in efficacy is expected between the (S)-enantiomer and the racemate in that context. researchgate.netnih.gov
In preclinical comparisons with other azole antifungals, racemic butoconazole has demonstrated significant efficacy. It has been proven to be more effective than both miconazole nitrate (B79036) and clotrimazole in experimental models of vaginal candidiasis. researchgate.net In vitro comparisons against C. albicans showed that butoconazole, miconazole, and clotrimazole had comparable activity, with all three inhibiting 100% of tested strains at concentrations of 10 mcg/ml or less. hres.ca The principle of stereoisomer activity is significant in azole antifungals; for instance, luliconazole, which is the R-enantiomer of lanoconazole, exhibits more potent antifungal activity than the racemic mixture, while the S-enantiomer is inactive. nih.govdovepress.comdovepress.com However, for butoconazole, the available evidence points to equal activity of the two isomers. researchgate.net
Selectivity Against Host Enzymes and Cells (Preclinical)
The therapeutic utility of azole antifungals relies on their selective inhibition of fungal cytochrome P450 (CYP) enzymes over their mammalian counterparts. google.com The target enzyme, lanosterol (B1674476) 14α-demethylase, is a member of the CYP51 family. While this enzyme family is present in both fungi and mammals (where it is involved in cholesterol synthesis), structural differences allow for selective targeting. nih.govijbs.com An ideal antifungal agent should effectively inhibit the fungal enzyme with minimal impact on host enzymes to reduce the risk of toxicity. nih.gov
The specific selectivity profile of this compound for fungal versus mammalian CYP enzymes has not been detailed in the reviewed literature. However, the general mechanism of the azole class involves binding to the heme iron in the fungal CYP51, disrupting ergosterol (B1671047) production. google.com Studies on the racemic mixture in rats given a high intravaginal dose during organogenesis noted an increase in fetal resorption rate and a decrease in litter size, though no teratogenicity was observed. wikidoc.org The margin of safety was considered high based on the serum levels achieved in rats compared to human therapeutic use. wikidoc.org This suggests some potential for host effects at high concentrations, a characteristic common to the azole class.
Drug Interactions: Molecular and Preclinical Basis
Inhibition/Induction of Cytochrome P450 Enzymes (e.g., CYP3A4)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of numerous endogenous and exogenous compounds, including a significant proportion of currently prescribed medications. CYP3A4 is particularly important as it is the most abundant isoform in the human liver and metabolizes over half of all drugs. Azole antifungals are known to inhibit CYP enzymes.
The inhibitory mechanism of azole antifungals, such as butoconazole (B1668104), on cytochrome P450 enzymes primarily involves the coordination of a nitrogen atom from the azole ring to the heme iron within the active site of the P450 enzyme. This binding is a stepwise process. Initially, the water molecule typically occupying the sixth binding site of the heme iron in the resting state of the P450 enzyme is released, creating a pentacoordinated active site. Subsequently, the azole nitrogen coordinates to the heme iron, forming a strong bond.
This strong binding affinity of azoles for the heme iron is significantly greater than that of a water molecule, effectively blocking the catalytic cycle of the enzyme. By occupying the active site, azoles prevent oxygen binding and the subsequent catalysis of substrate oxidation, thereby rendering the enzyme inactive. This mechanism is particularly relevant to their antifungal action, where they inhibit fungal lanosterol (B1674476) 14α-demethylase (CYP51A1), an enzyme essential for ergosterol (B1671047) biosynthesis in fungal cell membranes. However, this inhibitory action can extend to human CYP isoenzymes, leading to drug-drug interactions.
The inhibition of human cytochrome P450 enzymes by azole antifungals can significantly alter the pharmacokinetic profile of co-administered drugs that are substrates for these enzymes. In preclinical models, such inhibition can lead to increased exposure and potentially elevated concentrations of co-administered drugs, as their metabolism is impaired.
For instance, if a co-administered drug is primarily metabolized by CYP3A4, and an azole like butoconazole inhibits this enzyme, the systemic exposure to the co-administered drug could increase. This principle is observed with other azoles, where inhibition of P450 enzymes in the gut mucosa can inhibit the metabolism of drugs like calcineurin inhibitors. Understanding the extent and nature of this inhibition in preclinical settings is critical for assessing potential drug-drug interaction liabilities during drug discovery and development. While specific preclinical data detailing the inhibition of human CYP3A4 by (S)-butoconazole is limited in the available literature, the general mechanism of azole-mediated CYP inhibition suggests a potential for such interactions with co-administered substrates.
Interactions with Drug Transporters (Preclinical)
Drug transporters play a vital role in the absorption, distribution, metabolism, and excretion (ADME) of drugs. Interactions with these transporters can significantly impact the pharmacokinetics of co-administered medications. Preclinical studies have indicated that butoconazole (without specific enantiomer designation) exhibits inhibitory activity against P-glycoprotein (P-gp).
P-gp, an efflux transporter, is known to work in coordination with CYP3A enzymes, particularly in the intestine, to reduce the intracellular concentration and absorption of orally administered drugs. The inhibition of P-gp by butoconazole, as observed in preclinical cancer cell models, suggests a potential to increase the intracellular accumulation and systemic exposure of P-gp substrate drugs. This preclinical finding highlights a potential mechanism for drug-drug interactions involving butoconazole and drugs that are substrates for P-gp. Further specific preclinical investigations on this compound and a broader range of drug transporters would provide a more complete understanding of its transporter interaction profile.
Synergistic and Antagonistic Interactions with Other Antifungal Agents (Preclinical)
The effectiveness of antifungal agents can be influenced by synergistic or antagonistic interactions when used in combination. Synergy occurs when two compounds produce an increased inhibitory effect greater than the sum of their individual effects, while antagonism results in a reduced effect. Azole antifungals, including butoconazole, are fungistatic agents that inhibit ergosterol biosynthesis.
Preclinical research on azoles generally explores synergistic interactions to broaden antifungal spectrum, decrease inhibitory dosages, reduce toxicity, and prevent the development of resistance. Synergy can be achieved by targeting related pathways, mechanisms related to resistance (e.g., active efflux), or entirely disparate pathways or processes. For example, combinations of azoles with allylamines (like terbinafine) have shown synergy in vitro against Candida albicans, including fluconazole-resistant strains. This synergy is often indicated by a Fractional Inhibitory Concentration Index (FICI) of ≤0.5.
Conversely, antagonistic interactions can also occur. For instance, clinical data have indicated that initial administration of itraconazole (B105839) can antagonize the antifungal activity of subsequent amphotericin B against Aspergillus fumigatus. While general principles of azole synergy and antagonism are well-documented, specific preclinical data detailing synergistic or antagonistic interactions of this compound with other antifungal agents were not found in the provided search results. However, as an azole, this compound's interactions in combination therapies would likely follow similar principles observed with other compounds in this class.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Stereochemical Innovations
The searches indicate that butoconazole (B1668104) is a chiral molecule and exists as a racemic mixture.
There's a general interest in enantiomer resolution and chiral synthesis in drug development due to differing pharmacokinetics and pharmacodynamics of enantiomers.
One paper discusses chemoenzymatic synthesis for miconazole (B906) and econazole (B349626) enantiomers, highlighting the importance of chirality. This suggests similar approaches could be explored for butoconazole.
Another result mentions a multimode sensor for butoconazole nitrate (B79036), noting that "Since BTC is a chiral molecule, liquid chromatography-electrospray ionization coupled with tandem mass spectrometry (LC-ESI-MS/MS) was proposed to detect its enantiomers". This implies analytical methods for separating enantiomers are being developed.
While direct "novel synthetic routes for (S)-butoconazole" are not explicitly detailed in the snippets, the general trend in pharmaceutical chemistry is towards enantiopure compounds.
Deeper Understanding of Resistance Mechanisms at a Genomic and Proteomic Level
Several sources discuss azole resistance mechanisms in Candida species (e.g., C. albicans, C. glabrata, C. auris)
Q & A
Q. What analytical protocols are recommended for quantifying this compound in formulations like vaginal creams?
-
Methodological Answer : Use reverse-phase HPLC with internal standardization (e.g., USP Butoconazole Nitrate RS). Chromatographic conditions: C18 column, mobile phase optimized for peak separation (e.g., acetonitrile/water gradient), UV detection at 271 nm. Calculate concentration using the formula:
where is the standard concentration, and are peak response ratios . Validate methods per ICH guidelines for precision, accuracy, and linearity .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound against azole-resistant fungal strains?
- Methodological Answer : Combine in vitro time-kill assays (0.05–30 µg/mL concentration range) with genomic analysis (e.g., RNA sequencing) to identify overexpression of efflux pumps (e.g., CDR1) or mutations in ERG11 (lanosterol demethylase). Use checkerboard assays to assess synergy with inhibitors like cyclosporine A . Include controls for sterol biosynthesis via gas chromatography-mass spectrometry (GC-MS) .
Q. What experimental strategies address formulation instability of this compound in aqueous environments?
- Methodological Answer : Optimize cream bases using lipid-based nanoparticles or cyclodextrin complexes to enhance solubility. Conduct accelerated stability studies (40°C/75% RH) over 6 months, monitoring degradation via HPLC. Use differential scanning calorimetry (DSC) to assess crystalline/amorphous transitions and Fourier-transform infrared spectroscopy (FTIR) for chemical integrity .
Q. How can conflicting efficacy data for this compound in mixed Candida infections be resolved?
- Methodological Answer : Perform systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., inoculum size, host immune status). Reanalyze raw data using meta-regression to isolate strain-specific effects. Validate findings in murine vaginal infection models with controlled immunosuppression protocols .
Q. What methodologies differentiate the pharmacokinetic profiles of this compound from its (R)-enantiomer?
- Methodological Answer : Use chiral LC-MS/MS to quantify enantiomers in plasma/tissue samples. Conduct in vitro cytochrome P450 inhibition assays to compare metabolic rates. For in vivo studies, administer racemic butoconazole and apply population pharmacokinetic modeling to estimate enantiomer-specific clearance .
Q. How should researchers design dose-response studies for this compound in preclinical models?
- Methodological Answer : Use a murine vaginal candidiasis model with escalating doses (0.1–2% w/w). Measure fungal burden via colony-forming unit (CFU) counts and inflammatory markers (IL-1β, TNF-α) via ELISA. Apply Emax models to calculate EC50 values and assess toxicity via histopathology .
Q. What statistical approaches are optimal for analyzing non-linear antifungal activity data?
- Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed distributions. For dose-response curves, apply four-parameter logistic regression (Hill equation) to estimate IC50 and Hill slopes. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Q. How can transcriptomic data be integrated to predict this compound resistance mechanisms?
- Methodological Answer : Perform RNA-seq on treated vs. untreated Candida strains. Use bioinformatics tools (e.g., DESeq2) to identify differentially expressed genes. Validate candidates via CRISPR-Cas9 knockout and phenotypic assays. Cross-reference with databases like Candida Genome Database (CGD) .
Data Presentation Guidelines
- Tables : Include solubility data (solvent, concentration, stability) and HPLC parameters (column, mobile phase, retention time) .
- Figures : Use line graphs for dose-response curves and heatmaps for transcriptomic data. Ensure all axes are labeled with metric units (e.g., µg/mL, nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
